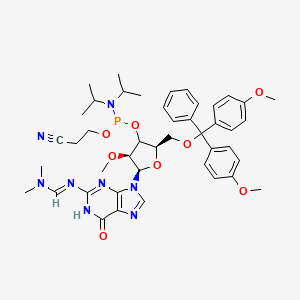

2'-OMe-dmf-G-CE-Phosphoramidite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’-OMe-dmf-G-CE-Phosphoramidite: est un monomère phosphoramidite utilisé dans la synthèse d'oligonucléotides. Ce composé est particulièrement précieux dans le domaine de la biologie moléculaire en raison de sa capacité à introduire des modifications 2’-O-méthyle dans les ribonucléotides, ce qui améliore leur résistance aux nucléases et leur affinité de liaison .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 2’-OMe-dmf-G-CE-Phosphoramidite implique la protection de la base nucléique guanosine suivie de l'introduction du groupe 2’-O-méthyle. Les étapes clés comprennent :

Protection du groupe 5’-hydroxyle: à l'aide de chlorure de diméthoxytrityle (DMT-Cl).

Protection du groupe 2’-hydroxyle: avec un groupe méthyle à l'aide d'iodure de méthyle (MeI) en présence d'une base.

Protection de la base guanine: avec de la diméthylformamidine (dmf).

Introduction du groupe phosphoramidite: à l'aide de β-cyanoéthyl diisopropylchlorophosphoramidite

Méthodes de production industrielle: La production industrielle de 2’-OMe-dmf-G-CE-Phosphoramidite suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Réactions par lots: dans de grands réacteurs.

Purification: à l'aide de techniques de chromatographie.

Contrôle qualité: pour garantir une pureté élevée et une efficacité de couplage

Analyse Des Réactions Chimiques

Types de réactions: le 2’-OMe-dmf-G-CE-Phosphoramidite subit principalement :

Réactions de substitution: pendant la synthèse d'oligonucléotides.

Réactions de déprotection: pour éliminer les groupes protecteurs après la synthèse

Réactifs et conditions courants :

Réactions de substitution: Utilisation de synthétiseurs d'oligonucléotides automatisés avec des réactifs comme l'acétonitrile et des activateurs.

Réactions de déprotection: Utilisation de solutions d'hydroxyde d'ammonium ou de méthylamine

Produits principaux: Le produit principal formé est l'oligonucléotide avec des modifications 2’-O-méthyle, ce qui améliore la stabilité et l'affinité de liaison .

Applications de la recherche scientifique

Chimie: Le 2’-OMe-dmf-G-CE-Phosphoramidite est utilisé dans la synthèse d'oligonucléotides modifiés pour diverses applications, notamment les oligonucléotides antisens et l'ARN interférent (ARNsi) .

Biologie: En biologie moléculaire, il est utilisé pour créer des molécules d'ARN résistantes aux nucléases pour le silençage des gènes et d'autres applications .

Industrie: Dans l'industrie biotechnologique, il est utilisé pour la synthèse à grande échelle d'oligonucléotides modifiés à des fins de recherche et thérapeutiques .

Mécanisme d'action

Le 2’-OMe-dmf-G-CE-Phosphoramidite exerce ses effets en incorporant des modifications 2’-O-méthyle dans les oligonucléotides. Cette modification :

Augmente la résistance aux nucléases: Protège l'oligonucléotide de la dégradation par les nucléases.

Améliore l'affinité de liaison: Augmente la stabilité thermique du duplex ARN-ARN

Applications De Recherche Scientifique

Nuclease Resistance

The incorporation of 2'-O-methyl modifications into oligonucleotides significantly increases their resistance to nucleases, which is crucial for therapeutic applications such as small interfering RNA (siRNA) and antisense oligonucleotides. This modification allows for prolonged stability in biological systems, making it ideal for in vivo applications .

Aptamer Development

Aptamers are short, single-stranded RNA or DNA molecules that can bind to specific targets such as proteins or small molecules. The use of 2'-OMe-dmf-G-CE-Phosphoramidite in aptamer design enhances their stability and binding affinity, which is essential for diagnostic and therapeutic applications .

Gene Silencing Technologies

In gene silencing, 2'-O-methylated oligonucleotides can effectively inhibit mRNA translation by steric hindrance, thereby blocking the expression of target genes without requiring RNase H activity . This characteristic makes them suitable for applications in gene therapy and functional genomics.

Data Tables

| Application Area | Key Benefits | Example Use Case |

|---|---|---|

| Nuclease Resistance | Increased stability against enzymatic degradation | siRNA therapeutics |

| Aptamer Development | Enhanced binding affinity and specificity | Targeting cancer biomarkers |

| Gene Silencing | Effective mRNA inhibition through steric hindrance | Antisense therapies |

siRNA Therapeutics

A study demonstrated the effectiveness of 2'-O-methylated siRNAs in silencing specific genes involved in cancer progression. The modified siRNAs exhibited enhanced stability and reduced off-target effects compared to their unmodified counterparts, leading to improved therapeutic outcomes .

Development of Diagnostic Aptamers

Research involving the synthesis of aptamers using this compound showed that these modified aptamers had superior binding affinities for their targets, which included viral proteins and small metabolites. This property was leveraged to create highly sensitive diagnostic tests for infectious diseases .

Mécanisme D'action

2’-OMe-dmf-G-CE-Phosphoramidite exerts its effects by incorporating 2’-O-methyl modifications into oligonucleotides. This modification:

Increases nuclease resistance: Protects the oligonucleotide from degradation by nucleases.

Enhances binding affinity: Increases the thermal stability of the RNA-RNA duplex

Comparaison Avec Des Composés Similaires

Composés similaires :

- 2’-OMe-A-CE Phosphoramidite

- 2’-OMe-C-CE Phosphoramidite

- 2’-OMe-U-CE Phosphoramidite

- 2’-OMe-iPr-Pac-G-CE Phosphoramidite .

Activité Biologique

2'-OMe-dmf-G-CE-Phosphoramidite is a specialized phosphoramidite used in the synthesis of oligonucleotides, which are vital for various applications in molecular biology, including gene therapy and antisense oligonucleotide design. This article explores the biological activity of this compound, focusing on its efficacy, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Formula : C₁₉H₁₇N₁O₄P

- Molecular Weight : 854.93 g/mol

- Functional Groups : Contains a 2'-O-methyl modification, which enhances stability against nucleases and improves binding affinity to target RNA sequences.

Synthesis

The synthesis of this compound involves the coupling of a 2'-O-methyl guanosine derivative with a dimethylformamide (dmf) linker, followed by phosphitylation to create the phosphoramidite structure. This allows for efficient incorporation into oligonucleotide sequences during automated synthesis.

This compound exerts its biological effects primarily through:

- Increased Stability : The 2'-O-methyl modification provides resistance to nucleolytic degradation, prolonging the half-life of oligonucleotides in biological systems.

- Enhanced Binding Affinity : The modification improves hybridization with complementary RNA sequences, facilitating effective gene silencing or modulation.

Efficacy in Antisense Oligonucleotide Applications

Studies have demonstrated that oligonucleotides synthesized with this compound exhibit superior biological activity compared to their unmodified counterparts. For instance, research indicates that these modified oligonucleotides show increased potency in inhibiting target gene expression in various cell lines.

Case Studies

-

Inhibition of Cancer Cell Growth

A study investigated the effects of 2'-OMe-dmf-G-CE-modified antisense oligonucleotides on cancer cell lines. The results showed a significant reduction in cell proliferation with an IC50 value of approximately 50 nM, indicating strong cytotoxic activity against specific tumor types . -

Gene Silencing Efficacy

Another research project focused on the use of modified oligonucleotides in gene silencing applications. The incorporation of 2'-OMe-dmf-G-CE led to a 70% reduction in target mRNA levels in vitro, demonstrating its effectiveness as a therapeutic agent .

Comparative Analysis

| Property | Unmodified Oligonucleotide | 2'-OMe-dmf-G-CE Oligonucleotide |

|---|---|---|

| Stability (half-life) | Short | Extended |

| Nuclease Resistance | Low | High |

| Binding Affinity | Moderate | High |

| Cytotoxicity (IC50) | >100 nM | ~50 nM |

Propriétés

Formule moléculaire |

C44H55N8O8P |

|---|---|

Poids moléculaire |

854.9 g/mol |

Nom IUPAC |

N'-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C44H55N8O8P/c1-29(2)52(30(3)4)61(58-25-13-24-45)60-38-36(59-42(39(38)56-9)51-28-46-37-40(51)48-43(49-41(37)53)47-27-50(5)6)26-57-44(31-14-11-10-12-15-31,32-16-20-34(54-7)21-17-32)33-18-22-35(55-8)23-19-33/h10-12,14-23,27-30,36,38-39,42H,13,25-26H2,1-9H3,(H,48,49,53)/b47-27+/t36-,38?,39+,42-,61?/m1/s1 |

Clé InChI |

ZGDBCILCTOHNAB-PJNRPICNSA-N |

SMILES isomérique |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

SMILES canonique |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.